5,5-二甲基-1,3-二氮杂环己烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

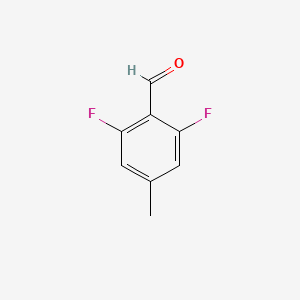

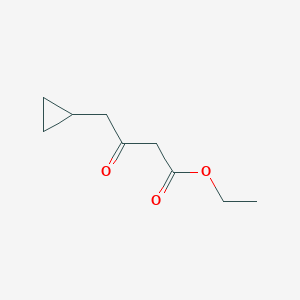

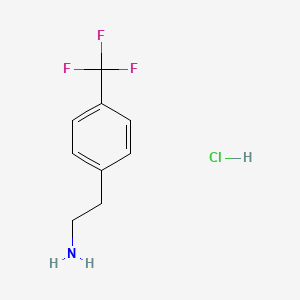

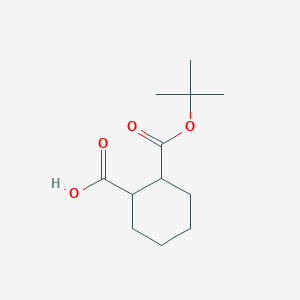

5,5-Dimethyl-1,3-diazinane-2,4-dione is an organic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. It belongs to a class of compounds known as diazinanes .

Molecular Structure Analysis

Diazinanes, the class of compounds to which 5,5-Dimethyl-1,3-diazinane-2,4-dione belongs, are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . They exist in three isomeric forms depending on the relative position of the two nitrogen atoms .科学研究应用

化学反应和衍生物

5,5-二甲基-1,3-二氮杂环己烷-2,4-二酮参与各种化学反应,导致形成复杂的化合物。例如,它与 1,2-二氨基苯的反应生成 5,5-二甲基环己烷-1,3-二酮的不同衍生物,在特定条件下可以环化为盐酸盐或发生断键反应生成其他取代的化合物 (Gurkovskii 等人,1999).

酸性介质中的异构化

该化合物在强酸性介质中表现出有趣的行为。例如,5,5-二甲基环己烷-1,3-二酮及其衍生物在强酸溶液中辐照时异构化为 5,6-二氢吡喃-4-酮 (Saito 等人,1981).

聚合研究

在聚合物科学中,5,5-二甲基-1,3-二氮杂环己烷-2,4-二酮的衍生物已被使用。例如,其衍生物过氢-1,5-二氮杂环辛-2,4-二酮聚合生成聚三亚甲基丙二酰胺,展示了其在制造新型聚合物中的应用 (Iwakura 等人,1973).

复杂杂环的合成

该化合物还在复杂杂环结构的合成中发挥作用。例如,某些衍生物进行分子内环化形成二氮甲基-4-呋喃酮,展示了其在合成结构多样的杂环中的用途 (Tolochko 等人,1988).

在光敏材料中的应用

此外,5-重氮梅尔德伦酸等衍生物已因其在光敏材料中的行为而受到研究,特别是在聚合物基质中,突出了它们在光刻应用中的潜在用途 (Lippert 等人,1996).

杀生物剂合成

在杀生物剂应用中,已合成并发现 3-烯丙基-5,5-二甲基乙内酰脲等衍生物表现出很高的抗菌活性,表明它们在制造新型抗菌剂中的潜力 (Sun 和 Sun,2001).

催化反应

该化合物还参与催化反应。例如,它在钯催化剂和 CuCl2 存在下的反应形成各种环状化合物,表明了它在促进催化过程中的作用 (Pei 等人,2003).

作用机制

Target of Action

It is known that diazinanes, the class of compounds to which 5,5-dimethyl-1,3-diazinane-2,4-dione belongs, are nitrogen-containing heterocycles .

Mode of Action

A related compound, 1,3-dibromo-5,5-dimethylhydantoin, is known to act as a source of bromine, equivalent to hypobromous acid

Biochemical Pathways

It is known that diazinanes can exist in three isomeric forms depending on the relative position of the two nitrogen atoms , which may influence their interaction with biochemical pathways.

Result of Action

It is known that diazinanes are a class of nitrogen-containing heterocycles , which suggests they may interact with biological systems in a manner characteristic of such compounds.

生化分析

Biochemical Properties

5,5-Dimethyl-1,3-diazinane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical studies .

Cellular Effects

The effects of 5,5-Dimethyl-1,3-diazinane-2,4-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in nitrogen metabolism, leading to altered metabolic fluxes within the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5,5-Dimethyl-1,3-diazinane-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5-Dimethyl-1,3-diazinane-2,4-dione can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic fluxes and gene expression patterns. These temporal effects are important to consider when designing experiments involving this compound .

Dosage Effects in Animal Models

The effects of 5,5-Dimethyl-1,3-diazinane-2,4-dione vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects, such as cellular toxicity and altered metabolic fluxes. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Metabolic Pathways

5,5-Dimethyl-1,3-diazinane-2,4-dione is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic fluxes and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nitrogen-containing compounds, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 5,5-Dimethyl-1,3-diazinane-2,4-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of 5,5-Dimethyl-1,3-diazinane-2,4-dione is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzyme activity and metabolic processes .

属性

IUPAC Name |

5,5-dimethyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYRSDBUVNSJBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611768 |

Source

|

| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26239-26-9 |

Source

|

| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)